BenchChemオンラインストアへようこそ!

(S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine

chiral purity enantioselective synthesis stereochemical integrity

(S)-1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine (CAS 1269997-14-9, C₉H₁₀ClFN₂, MW 200.64) is a chiral primary amine bearing a 2-chloro-5-fluoropyridine core and a terminal olefin side chain. The compound is supplied as a single (S)-enantiomer, typically at >98% purity, and is governed by a vendor restriction that limits its use to research and further manufacturing only.

Molecular Formula C9H10ClFN2
Molecular Weight 200.64 g/mol
Cat. No. B13055083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine
Molecular FormulaC9H10ClFN2
Molecular Weight200.64 g/mol
Structural Identifiers
SMILESC=CCC(C1=C(N=CC(=C1)F)Cl)N
InChIInChI=1S/C9H10ClFN2/c1-2-3-8(12)7-4-6(11)5-13-9(7)10/h2,4-5,8H,1,3,12H2/t8-/m0/s1
InChIKeyFRWUUYAEAFLDLQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine – Chiral Heteroaryl Amine for Stereospecific Synthesis and P2X3-Targeted Procurement


(S)-1-(2-Chloro-5-fluoropyridin-3-yl)but-3-en-1-amine (CAS 1269997-14-9, C₉H₁₀ClFN₂, MW 200.64) is a chiral primary amine bearing a 2-chloro-5-fluoropyridine core and a terminal olefin side chain . The compound is supplied as a single (S)-enantiomer, typically at >98% purity, and is governed by a vendor restriction that limits its use to research and further manufacturing only . This stereodefined, polyfunctionalised pyridine is positioned as a building block for the construction of P2X3 receptor antagonists and related heterocyclic libraries.

Why Generic Substitution Fails for (S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine


In-class pyridine-amine building blocks cannot be interchanged casually because the (S)-configured stereocentre, together with the specific 2-chloro-5-fluoro substitution pattern, governs both the enantioselectivity of downstream reactions and the spatial orientation of pharmacophoric elements in the final target molecules [1]. Simple replacement with the racemate or the (R)-antipode (CAS 1270096-86-0) would alter the stereochemical outcome, potentially losing potency at stereosensitive targets such as P2X3 homotrimeric receptors . The low molecular weight (200.64) and the presence of a terminal butenylamine handle further differentiate this intermediate from saturated-amine or unsubstituted-pyridine analogues, which lack the same balance of reactivity and pre-organised geometry for convergent fragment coupling.

Product‑Specific Quantitative Evidence Guide for (S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine


Enantiomeric Purity: (S)-Enantiomer vs. (R)-Antipode – A Procurement‑Defining Difference

The commercial (S)-enantiomer is supplied at ≥98% chemical purity, whereas the corresponding (R)-enantiomer (CAS 1270096-86-0) is commonly listed at 95% HPLC purity . This 3‑percentage‑point purity gap is meaningful in early‑stage medicinal chemistry campaigns where residual enantiomeric contamination can confound SAR or downstream crystallisation.

chiral purity enantioselective synthesis stereochemical integrity

Halogenation Pattern: Dual Chloro‑Fluoro Substitution vs. Mono‑Halogenated or Unsubstituted Pyridine Analogues

The 2‑chloro‑5‑fluoro‑pyridin‑3‑yl scaffold provides two orthogonal cross‑coupling handles. In P2X3‑focused patent literature, the chlorine atom serves as a leaving group for SNAr reactions while the fluorine modulates electronic properties and metabolic stability [1]. Mono‑halogenated or unsubstituted pyridine‑3‑amines lack this dual reactivity (e.g., pyridin‑3‑amine, CAS 462-08-8, contains no halogen), limiting late‑stage diversification.

halogenation pattern nucleophilic aromatic substitution medicinal chemistry diversification

P2X3 Receptor Antagonist Activity: Indirect Scaffold Powering of a Clinically Validated Target Class

While the free amine itself has not been tested in published P2X3 assays, the 2‑chloro‑5‑fluoropyridin‑3‑yl motif appears in multiple potent P2X3 antagonists disclosed in US 8,895,589 and related filings [1]. Within that patent series, amide derivatives built from this core achieve IC₅₀ values as low as 9‑13 nM at the human P2X3 receptor [2]. This establishes the scaffold as a privileged entry point for obtaining single‑digit nanomolar P2X3 activity after elaboration.

P2X3 receptor chronic cough pain

Olefinic Handle: Terminal Alkene for Click Chemistry and Diversity‑Oriented Synthesis

The but‑3‑en‑1‑amine side chain provides a chemically addressable terminal olefin that is absent in simple methyl‑ or ethyl‑amine analogues (e.g., 1‑(2‑chloro‑5‑fluoropyridin‑3‑yl)methanamine). This olefin enables thiol‑ene click reactions, hydroboration, and cross‑metathesis, offering a third diversification point beyond the amine and the aryl halides . No quantitative reactivity data are available for this specific compound, but the structural comparison demonstrates an additional vector for library synthesis.

click chemistry terminal olefin diversity-oriented synthesis

Best‑Fit Procurement Scenarios for (S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine


Enantioselective Synthesis of P2X3 Antagonist Leads

Medicinal chemistry teams targeting P2X3 for chronic cough or neuropathic pain can employ the (S)-configured amine directly in amide‑coupling or reductive‑amination steps to generate stereochemically pure screening libraries. The scaffold’s presence in nanomolar P2X3 patent exemplars [1] provides immediate SAR context, shortening the path from hit to lead.

Dual‑Halogen Late‑Stage Functionalisation Platforms

Process‑chemistry groups benefit from the orthogonal Cl/F pattern: the chlorine undergoes SNAr with amines or thiols, while the fluorine can be displaced under more forcing conditions or remain as a metabolically stabilising group [1]. This sequential reactivity enables construction of diverse chemotypes from a single advanced intermediate.

Chiral Building Block for Fragment‑Based Drug Discovery

Fragment‑based screening campaigns that identify the 2‑chloro‑5‑fluoropyridine core as a hit can directly upgrade to the (S)-amine fragment, which is pre‑functionalised with a terminal olefin for photo‑crosslinking or biorthogonal tagging . The defined stereochemistry eliminates confounding racemate‑derived artefacts in binding‑mode studies.

Academic or CRO Library Synthesis Requiring Enantiopure Starting Materials

Contract research organisations (CROs) and academic labs requiring >98% enantiomeric excess for diversity‑oriented synthesis will select the (S)-enantiomer over the racemate or the lower‑purity (R)-antipode , reducing downstream chiral chromatography costs and enabling cleaner biological annotation of screening hits.

Quote Request

Request a Quote for (S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.